1-Cyclobutyl-[1,4]diazepanedihydrochloride
Description
1-Cyclobutyl-[1,4]diazepanedihydrochloride (CAS: 851048-49-2) is a bicyclic organic compound belonging to the 1,4-diazepane class, characterized by a seven-membered ring containing two nitrogen atoms. Its molecular formula is C₉H₂₀Cl₂N₂, with a molecular weight of 239.18 g/mol. The compound features a cyclobutyl group substituted at the 1-position of the diazepane ring, conferring structural rigidity and influencing its physicochemical and pharmacological properties. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications .
Properties
IUPAC Name |
1-cyclobutyl-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-3-9(4-1)11-7-2-5-10-6-8-11;;/h9-10H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHYBVNXTRBPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 1-tert-Butoxycarbonyl-4-cyclobutyl-piperazine
- Starting from piperazine, the nitrogen at position 1 is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions.
- The cyclobutyl group is introduced at the 4-position of the piperazine ring through nucleophilic substitution or alkylation reactions.
- Typical solvents include dimethylformamide (DMF) or dichloromethane (DCM), with bases such as sodium hydrogen carbonate or triethylamine to facilitate the reaction.
Step 2: Deprotection to Yield 1-Cyclobutyl-piperazine
- The Boc protecting group is removed under acidic conditions, commonly using hydrochloric acid in an organic solvent or aqueous medium.
- This step yields the free amine, 1-Cyclobutyl-piperazine.
Step 3: Formation of the Diazepane Ring
- The diazepane ring is formed by acylation or cyclization reactions involving piperidine-4-carbonyl derivatives.
- Coupling agents such as carbodiimides (DCC or EDCI) may be used to facilitate amide bond formation.
- The reaction conditions are typically mild, with solvents like ethyl acetate, DMF, or mixtures thereof, and bases such as pyridine or triethylamine.
Step 4: Conversion to Dihydrochloride Salt
- The free base 1-Cyclobutyl-diazepane is treated with hydrochloric acid to form the dihydrochloride salt.
- This step enhances the compound's solubility and stability for further applications.
Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|---|
| 1 | Protection and Alkylation | Boc anhydride, cyclobutyl halide, base (NaHCO3) | DMF, DCM | Stirring at ambient temperature |
| 2 | Deprotection | HCl (aqueous or in organic solvent) | Ethyl acetate, DCM | Reflux or room temperature |
| 3 | Cyclization/Amide Formation | Piperidine-4-carbonyl chloride, carbodiimide (DCC/EDCI), base (pyridine) | Ethyl acetate, DMF | Overnight stirring at ambient temp |
| 4 | Salt Formation | HCl gas or concentrated HCl solution | Ethanol or water | Formation of dihydrochloride salt |
Research Findings and Optimization
- The use of Boc protection in Step 1 is critical for selective alkylation at the 4-position without side reactions on the nitrogen at position 1.
- Sodium hydrogen carbonate is preferred as a mild base in the alkylation step to avoid decomposition of sensitive intermediates.
- Carbodiimide coupling agents (DCC or EDCI) provide efficient amide bond formation in Step 3, with minimal side products.
- The dihydrochloride salt form improves water solubility, facilitating purification and handling.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ^1H-NMR, ^13C-NMR) is used to confirm the structure and purity of intermediates and final product.
- Mass spectrometry (MS) confirms molecular weight and composition.
- Thin Layer Chromatography (TLC) and column chromatography are employed for monitoring reaction progress and purification.
- Melting point determination and elemental analysis further verify compound identity.
Summary Table of Preparation Method
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-[1,4]diazepanedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diazepane ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the diazepane ring .
Scientific Research Applications
1-Cyclobutyl-[1,4]diazepanedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-[1,4]diazepanedihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The 1,4-diazepane scaffold is highly versatile, with modifications at the 1-position significantly altering biological activity, metabolic stability, and binding affinity. Below is a comparative analysis of key analogs:
Pharmacological and Metabolic Stability
- CB2 Receptor Agonists : Riether et al. (2011) demonstrated that 1,4-diazepane derivatives with lipophilic substituents (e.g., cyclobutyl) exhibit improved metabolic stability compared to bulkier analogs like benzhydryl groups. The cyclobutyl variant showed a 50% reduction in hepatic clearance in vitro, attributed to reduced steric hindrance and enhanced cytochrome P450 compatibility .
- Rho-Kinase Inhibition: A sulfonylated analog, (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline hydrochloride, displayed potent Rho-kinase inhibition (IC₅₀ = 12 nM) due to the sulfonyl group’s electron-withdrawing effects, a feature absent in the cyclobutyl derivative .
Physicochemical Properties
- Solubility : The dihydrochloride salt of 1-cyclobutyl-[1,4]diazepane exhibits higher aqueous solubility (≥50 mg/mL) than neutral analogs like 1-(3-phenylpropyl)-1,4-diazepane (solubility <5 mg/mL) .
- Thermal Stability : Cyclopropanesulfonyl derivatives decompose at 220°C, whereas cyclobutyl analogs remain stable up to 250°C, likely due to reduced ring strain .
Research Findings and Implications
- Metabolic Optimization : Cyclobutyl and smaller substituents minimize first-pass metabolism, making them preferable for oral bioavailability .
- Structural Rigidity : The cyclobutyl group’s planar geometry enhances binding to flat receptor pockets (e.g., serotonin receptors), unlike flexible 3-phenylpropyl analogs .
- Synthetic Challenges : Bulky substituents (e.g., benzhydryl) require harsh reaction conditions, leading to side products like imine intermediates, which are absent in cyclobutyl synthesis .
Biological Activity
Overview
1-Cyclobutyl-[1,4]diazepanedihydrochloride is a compound within the diazepane class, notable for its cyclic structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
- IUPAC Name : 1-cyclobutyl-1,4-diazepane; dihydrochloride
- Chemical Formula : C9H18N2·2ClH
- Molecular Weight : 219.17 g/mol
The biological activity of this compound primarily stems from its ability to interact with various receptors and enzymes. It is hypothesized that the compound modulates the activity of specific molecular targets, which may include neurotransmitter receptors involved in neurological pathways. Ongoing research aims to elucidate the precise mechanisms and pathways influenced by this compound.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects : Preliminary studies suggest that the compound may have anxiolytic or sedative properties, similar to other diazepanes. It has been shown to interact with GABA_A receptors, which are crucial for inhibitory neurotransmission in the brain.
- Cognitive Function : In animal models, this compound has demonstrated potential in enhancing cognitive functions and reducing amyloid-beta (Aβ) levels associated with Alzheimer's disease. In a rat study, doses up to 300 mg/kg were well tolerated, with a significant reduction in brain Aβ42 observed after administration .
Case Studies and Experimental Data
Comparative Analysis with Similar Compounds
To highlight its unique properties, a comparison with related compounds is essential:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-Cyclobutyl-[1,4]diazepane | Similar diazepane structure without dihydrochloride | Limited data on biological activity |
| 1-Cyclopropyl-[1,4]diazepanedihydrochloride | Cyclopropyl group instead of cyclobutyl | Potentially different receptor interactions |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-Cyclobutyl-[1,4]diazepanedihydrochloride to improve yield and purity?
- Methodological Answer : Utilize factorial experimental design to systematically evaluate critical parameters such as reaction temperature, solvent polarity, catalyst loading, and cyclobutyl precursor stoichiometry. For example, a 2<sup>k</sup> factorial design (where k is the number of variables) can identify interactions between factors. Orthogonal array testing (e.g., Taguchi methods) reduces experimental runs while maximizing data robustness . Post-optimization, validate results using response surface methodology (RSM) to refine non-linear relationships.
Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for cyclobutyl and diazepane ring confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and high-performance liquid chromatography (HPLC) with UV/Vis or charged aerosol detection (CAD) for purity assessment. Differential scanning calorimetry (DSC) can further assess crystallinity and thermal stability .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use kinetic modeling (Arrhenius equation) to extrapolate degradation rates. For pH sensitivity, perform forced degradation in buffers (pH 1–13) and monitor via HPLC-UV. Note that cyclobutyl strain may increase susceptibility to hydrolysis under acidic conditions .
Advanced Research Questions
Q. What computational methods predict reaction pathways and intermediates in the formation of this compound?
- Methodological Answer : Employ quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to map potential energy surfaces for cyclobutyl-diazepane ring closure. Transition state analysis (IRC calculations) identifies key intermediates. Pair with molecular dynamics (MD) simulations to assess solvent effects and conformational dynamics. Integrate these findings with experimental data via ICReDD’s feedback loop for iterative refinement .
Q. How do reaction conditions influence mechanistic pathways of cyclobutyl-diazepane ring formation, and what experimental designs elucidate these dynamics?
- Methodological Answer : Design kinetic studies using stopped-flow NMR or time-resolved spectroscopy to monitor ring-closure rates under varying temperatures and catalysts (e.g., Brønsted acids). Apply mixed-level fractional factorial designs to decouple competing effects (e.g., solvent polarity vs. catalyst concentration). Use Eyring plots to correlate activation parameters (ΔH‡, ΔS‡) with mechanistic hypotheses .
Q. How can multi-scale modeling integrate quantum mechanics with reactor-scale simulations to optimize production?
- Methodological Answer : Combine microkinetic models (QM-derived rate constants) with computational fluid dynamics (CFD) to simulate heat/mass transfer in batch or flow reactors. For example, finite element analysis (FEA) can predict hotspots in exothermic cyclobutylation steps. Validate using CRDC’s reactor design frameworks (e.g., RDF2050112) to balance reaction efficiency and scalability .
Q. What statistical approaches resolve contradictions in catalytic efficiency data for cyclobutyl-diazepane syntheses?
- Methodological Answer : Apply meta-analysis to aggregate disparate datasets, adjusting for variables like catalyst lot variability or moisture content. Use Bayesian hierarchical models to quantify uncertainty and identify outliers. Contradictions arising from solvent polarity effects can be disentangled via partial least squares (PLS) regression .
Contradictions in Evidence
- Synthetic Yield Variability : PubChem-derived SMILES data (e.g., C1CC1C2CCNCCO2.Cl ) suggests cyclobutyl stability, but hydrolytic degradation under acidic conditions implies potential synthesis-pathway conflicts. Researchers must reconcile these via controlled anhydrous protocols.
- Computational vs. Experimental Catalysis : ICReDD’s path-search methods may predict lower activation barriers than empirical Arrhenius data, necessitating iterative validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
